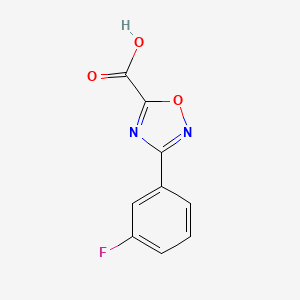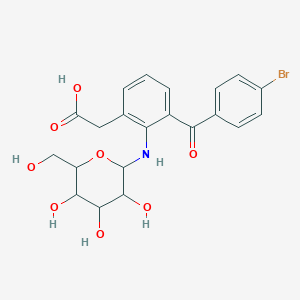
3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-溴苯甲酰)-2-(β-D-吡喃葡萄糖基氨基)苯乙酸是一种复杂的的有机化合物,具有苯甲酰基、吡喃葡萄糖基氨基和苯乙酸部分
准备方法
合成路线和反应条件
3-(4-溴苯甲酰)-2-(β-D-吡喃葡萄糖基氨基)苯乙酸的合成通常涉及多步有机反应。该过程可能从苯甲酰氯的溴化开始,引入溴原子。随后在特定条件下(例如碱和适当溶剂的存在下)将溴苯甲酰基与吡喃葡萄糖基胺衍生物偶联。最后一步涉及通过弗里德尔-克拉夫茨酰化反应形成苯乙酸部分。
工业生产方法
该化合物的工业生产很可能涉及优化合成路线以最大限度地提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
3-(4-溴苯甲酰)-2-(β-D-吡喃葡萄糖基氨基)苯乙酸可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除溴原子或还原其他官能团。
取代: 溴原子可以通过亲核取代反应被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)等还原剂。
取代: 甲醇钠(NaOCH3)或氰化钾(KCN)等亲核试剂可用于取代反应。
主要生成物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
化学
在化学领域,3-(4-溴苯甲酰)-2-(β-D-吡喃葡萄糖基氨基)苯乙酸可用作合成更复杂分子的构建块。其独特的结构允许各种修饰,使其成为有机合成中宝贵的中间体。
生物学
在生物学研究中,这种化合物可用于研究酶相互作用、细胞摄取机制和代谢途径
医药
在医药领域,可以研究 3-(4-溴苯甲酰)-2-(β-D-吡喃葡萄糖基氨基)苯乙酸的药理性质。它可以作为开发针对特定酶或受体的新药的先导化合物。
工业
在工业上,这种化合物可用于生产特种化学品、制药和农用化学品。它的多功能性使其成为各种制造过程中的宝贵成分。
作用机制
3-(4-溴苯甲酰)-2-(β-D-吡喃葡萄糖基氨基)苯乙酸的作用机制涉及其与特定分子靶标的相互作用。苯甲酰基可能与酶或受体相互作用,而吡喃葡萄糖基氨基可以促进细胞摄取或与碳水化合物结合蛋白结合。苯乙酸部分可能有助于化合物的整体稳定性和溶解度。
相似化合物的比较
类似化合物
- 3-(4-氯苯甲酰)-2-(β-D-吡喃葡萄糖基氨基)苯乙酸
- 3-(4-氟苯甲酰)-2-(β-D-吡喃葡萄糖基氨基)苯乙酸
- 3-(4-甲基苯甲酰)-2-(β-D-吡喃葡萄糖基氨基)苯乙酸
独特之处
3-(4-溴苯甲酰)-2-(β-D-吡喃葡萄糖基氨基)苯乙酸的独特之处在于存在溴原子,它会显著影响其反应性和相互作用。溴原子可以参与卤素键,这可能会增强化合物与某些靶标的结合亲和力。此外,吡喃葡萄糖基氨基为与碳水化合物结合蛋白的相互作用提供了特异性,使这种化合物对于糖科学研究特别有趣。
属性
分子式 |
C21H22BrNO8 |
|---|---|
分子量 |
496.3 g/mol |
IUPAC 名称 |
2-[3-(4-bromobenzoyl)-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C21H22BrNO8/c22-12-6-4-10(5-7-12)17(27)13-3-1-2-11(8-15(25)26)16(13)23-21-20(30)19(29)18(28)14(9-24)31-21/h1-7,14,18-21,23-24,28-30H,8-9H2,(H,25,26) |
InChI 键 |
MYPFOYDRLGWLCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)NC3C(C(C(C(O3)CO)O)O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


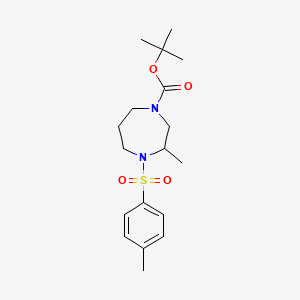
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12289031.png)
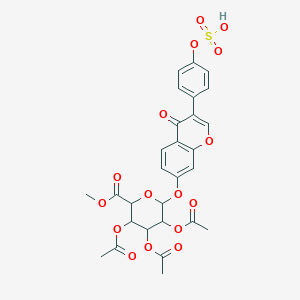
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12289047.png)

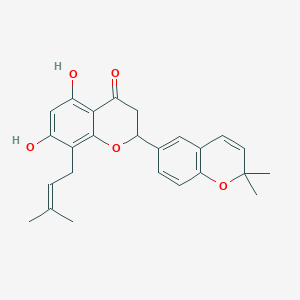
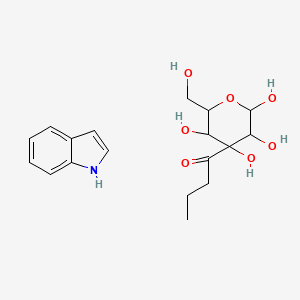
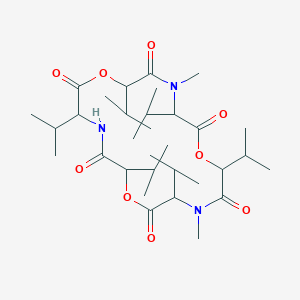
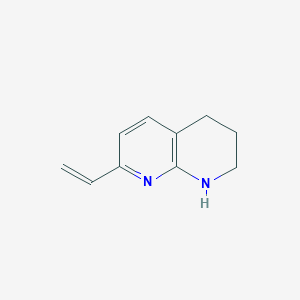
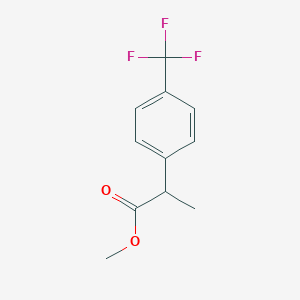
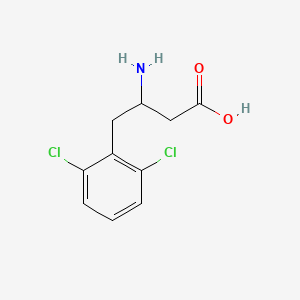
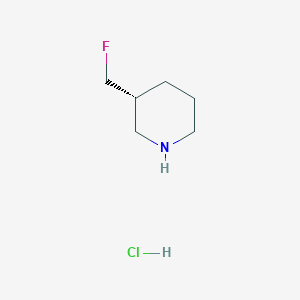
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
